molecular formula C26H32NP B3029656 2-(Dicyclohexylphosphino)-1-phenylindole CAS No. 740815-36-5

2-(Dicyclohexylphosphino)-1-phenylindole

Cat. No. B3029656
M. Wt: 389.5
InChI Key: TZWPHBJJVRIXMS-UHFFFAOYSA-N
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Patent
US07589081B2

Procedure details

1.6 ml (15 mmol.) of TMEDA are added to 1.93 g (10 mmol.) of 1 in 30 ml of hexane. A solution (1.6 M in hexane) of n-BuLi (6.25 ml, 10 mmol.) is added dropwise. After 3 hours, reflux (75° C.), the colour has deepened from yellow to orange. Without cooling, a solution of 2.2 ml (10 mmol.) of chlorodicyclohexylphosphane in 20 ml of hexane is added dropwise. Refluxing is carried out for a further one hour, the colour of the mixture lightening again and a white solid precipitating. After cooling, 30 ml of water are added to the mixture. The aqueous phase is extracted 3 times using 20 ml of hexane each time. The combined organic phases are washed with 10 ml of water, dried over Na2SO4 and concentrated in vacuo (45° C.). The yellow residue is boiled for 30 minutes in 30 ml of MeOH. After cooling to RT, the resulting product is filtered off (660 mg, 17%).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH2:4][CH2:5][N:6]([CH3:8])[CH3:7])C.[Li][CH2:10][CH2:11][CH2:12][CH3:13].Cl[P:15]([CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCCCCC>[C:5]1([N:6]2[C:8]3[C:21](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:20]=[C:7]2[P:15]([CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:4]=1

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
ClP(C1CCCCC1)C1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Without cooling
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
is carried out for a further one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the colour of the mixture lightening again and a white solid precipitating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
30 ml of water are added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times
WASH
Type
WASH
Details
The combined organic phases are washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (45° C.)
WAIT
Type
WAIT
Details
The yellow residue is boiled for 30 minutes in 30 ml of MeOH
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the resulting product is filtered off (660 mg, 17%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)N1C(=CC2=CC=CC=C12)P(C1CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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